Furo[3,2-c]pyridine-2-carbaldehyde
Overview
Description
N-methylnicotinamide is a metabolite of nicotinamide, also known as niacinamide, which is a form of vitamin B3. This compound is produced in the liver through the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase. N-methylnicotinamide has been found to have various biological activities, including anti-inflammatory, gastroprotective, and vasoprotective properties .
Mechanism of Action
Target of Action
Furo[3,2-c]pyridine-2-carbaldehyde is primarily used as a photosensitizer . Its primary targets are Gram-positive bacteria . These bacteria are a large group of microorganisms that stain violet in the Gram staining method and are often responsible for many diseases in humans.
Mode of Action
The compound interacts with its targets through a process known as photodynamic ablation . This involves the use of light to activate the compound, which then generates reactive oxygen species (ROS) such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS can cause damage to the bacterial cells, leading to their destruction .
Biochemical Pathways
The generation of ROS by this compound can affect various biochemical pathways within the bacterial cells. While the specific pathways affected can vary depending on the type of bacteria, the damage caused by ROS generally leads to cell death .
Pharmacokinetics
Its effectiveness as a photosensitizer suggests that it has good bioavailability .
Result of Action
The result of this compound’s action is the specific imaging and photodynamic ablation of Gram-positive bacteria . This means that it can both highlight these bacteria for detection and destroy them through the generation of ROS . This makes it a potentially valuable tool in combating multiple drug-resistant bacteria .
Action Environment
The action of this compound is influenced by environmental factors such as light and oxygen availability, as these are necessary for the photodynamic process
Preparation Methods
N-methylnicotinamide can be synthesized through the methylation of nicotinamide using nicotinamide N-methyltransferase. This reaction involves the transfer of a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of N-methylnicotinamide and S-adenosyl-L-homocysteine . Industrial production methods typically involve the use of recombinant enzymes to catalyze this reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-methylnicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-methylnicotinamide can lead to the formation of N-methyl-2-pyridone-5-carboxamide .
Scientific Research Applications
N-methylnicotinamide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study methylation reactions and enzyme kinetics. In biology, it is used to investigate the role of nicotinamide metabolism in cellular processes. In medicine, N-methylnicotinamide has been studied for its potential therapeutic effects, including its anti-inflammatory and vasoprotective properties . Additionally, it is used in the cosmetic industry as an ingredient in skincare products due to its beneficial effects on skin health .
Comparison with Similar Compounds
N-methylnicotinamide is similar to other methylated derivatives of nicotinamide, such as N-methyl-2-pyridone-5-carboxamide and N-methyl-4-pyridone-3-carboxamide. N-methylnicotinamide is unique in its ability to regulate prostacyclin synthesis and increase nitric oxide bioavailability . Other similar compounds include nicotinic acid methylamide and nicotinyl methylamide, which also undergo methylation reactions but have different biological activities and properties .
Properties
IUPAC Name |
furo[3,2-c]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJAVMZSXDDNSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348984 | |
Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-07-3 | |
Record name | Furo[3,2-c]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112372-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize Furo[3,2-c]pyridine-2-carbaldehyde in the study?
A1: The research utilized Raman, SERS (Surface-Enhanced Raman Spectroscopy), and UV-Vis (Ultraviolet-Visible) spectroscopy to investigate the spectroscopic properties of this compound []. These techniques likely provided insights into the compound's vibrational modes, electronic transitions, and potential interactions with metallic surfaces in the case of SERS.
Q2: Beyond spectroscopic analysis, what other research areas were explored in the study of this compound?
A2: The research encompassed a range of investigations including structural characterization, analysis of chemical reactivity, topological studies, and exploration of its electronic properties []. Additionally, the study delved into the antiviral potential of this compound.
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